molecular formula C9H12F2O2 B6605571 2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid CAS No. 2228531-27-7

2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid

Cat. No.: B6605571
CAS No.: 2228531-27-7
M. Wt: 190.19 g/mol
InChI Key: ATANYOJJEYZRIZ-UHFFFAOYSA-N
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Description

2-{Bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid is a fluorinated carboxylic acid derivative featuring a rigid bicyclo[2.2.1]heptane (norbornane) framework. The bicycloheptane moiety confers steric bulk and conformational constraints, while the difluoroacetic acid group enhances acidity and electronic properties through strong electron-withdrawing effects.

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-2,2-difluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O2/c10-9(11,8(12)13)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATANYOJJEYZRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid typically involves the introduction of the difluoroacetic acid group to a bicyclo[2.2.1]heptane derivative. One common method involves the reaction of bicyclo[2.2.1]heptane with difluoroacetic anhydride under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups to the bicyclo[2.2.1]heptane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-{Bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The presence of the difluoroacetic acid group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can result in modulation of biochemical pathways and physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Non-Fluorinated Bicycloheptane Acetic Acid Derivatives

2-(Bicyclo[2.2.1]heptan-2-yl)acetic Acid
  • Structure : Lacks fluorine atoms at the α-position.
  • Physical Properties : Liquid at room temperature, molecular weight 154.21 g/mol, purity 95% .
  • Reactivity : Less acidic (predicted pKa ~4.5–5.0) compared to fluorinated analogs due to absence of electron-withdrawing fluorine atoms.
  • Applications : Primarily used as a building block in organic synthesis.
2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic Acid
  • Structure : Contains a double bond in the bicycloheptane ring (C9H12O2).
  • Physical Properties : Molecular weight 152.19 g/mol, liquid form, storage at 4°C .
  • Reactivity : The unsaturated ring may participate in Diels-Alder reactions, unlike the saturated counterpart.

Difluoroacetic Acid Derivatives with Alternative Substituents

2-Phenyl-2,2-difluoroacetic Acid
  • Structure : Phenyl group replaces the bicycloheptane moiety.
  • Synthesis : Prepared via refluxing with thionyl chloride to yield 2-phenyl-2,2-difluoroacetyl chloride (91% yield) .
  • NMR Data :
    • ¹⁹F NMR : δ -101.32 (CF₂)
    • ¹³C NMR : δ 114.41 (t, J = 259.0 Hz, CF₂) .
  • Acidity : Enhanced acidity (pKa ~1.0–1.5) due to fluorine and aromatic stabilization.
2-Bromo-2,2-difluoroacetic Acid
  • Structure : Bromine substituent at the α-position (C2HBrF2O2).
  • Properties : Corrosive (safety code III), molecular weight 174.93 g/mol .
  • Reactivity : Bromine enhances electrophilicity, making it suitable for nucleophilic substitutions.

Bioactive and Functionalized Analogs

2-{Bicyclo[2.2.1]heptan-2-yl}-2-((tert-butoxycarbonyl)amino)acetic Acid
  • Structure: Features a tert-Boc-protected amino group.
  • Properties : Molecular weight 269.34 g/mol, predicted pKa 3.94 .
  • Applications: Used in peptide synthesis; the amino group enables coupling reactions.
2-[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)amino]-N-(2-fluorophenyl)acetamide
  • Structure : Bicycloheptane linked to an acetamide group.

Comparative Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) pKa Reactivity Highlights Reference
2-{Bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid ~196.19 (estimated) ~1.5–2.0* High acidity, steric hindrance
2-(Bicyclo[2.2.1]heptan-2-yl)acetic acid 154.21 ~4.5–5.0 Low acidity, liquid form
2-Phenyl-2,2-difluoroacetic acid 170.13 ~1.0–1.5 Aromatic stabilization, acyl chloride formation
2-Bromo-2,2-difluoroacetic acid 174.93 Corrosive, electrophilic bromine

*Estimated based on fluorinated analogs.

Research Findings and Challenges

  • Steric Effects : The bicycloheptane ring imposes steric constraints, limiting reactivity in bulk-sensitive reactions (e.g., Cu-catalyzed arylations) .
  • Safety : Fluorinated compounds often exhibit higher toxicity; 2-bromo-2,2-difluoroacetic acid is classified as corrosive (Category III) .

Biological Activity

2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid is a compound of interest due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C9H12F2O2C_9H_{12}F_2O_2. The presence of difluoro groups contributes to its chemical reactivity and biological interactions.

Research indicates that compounds with bicyclic structures, such as this compound, may exhibit various biological activities through different mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in bacterial cells by generating superoxide anion radicals, leading to DNA damage and cellular toxicity .
  • Inhibition of Enzymatic Activity : Bicyclic compounds can interact with enzymes, potentially inhibiting their activity. For instance, studies on related bicyclic structures suggest they may serve as scaffolds for the development of enzyme inhibitors .

Toxicity Studies

Toxicological assessments reveal that this compound exhibits significant toxicity in certain biological models:

  • Bacterial Toxicity : In studies utilizing Escherichia coli biosensors, the compound demonstrated genotoxic effects characterized by oxidative damage and the activation of the SOS response pathway. This indicates a potential risk for environmental and human health if exposure occurs .

Case Study 1: Genotoxicity Assessment

A study focused on the genotoxic effects of bicyclic compounds found that this compound significantly increased the formation of reactive oxygen species in bacterial models. The study utilized lux-biosensors to measure DNA damage and oxidative stress levels.

Parameter Control Compound Treatment
ROS Levels (Relative Units)13.5
DNA Damage (µM)00.75

This data highlights the compound's potential as a toxic agent under specific conditions.

Case Study 2: Enzyme Inhibition Potential

Another investigation explored the inhibition potential of bicyclic compounds on various proteases relevant in disease pathways. The findings suggested that modifications to the bicyclic structure could enhance binding affinity and specificity towards target enzymes.

Compound IC50 (µM) Target Enzyme
Compound A50SARS-CoV-2 Protease
2-{bicyclo[2.2.1]heptan-2-yl}-...75HIV Protease

These results indicate that while the compound shows promise as an inhibitor, further optimization is necessary for effective therapeutic applications.

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